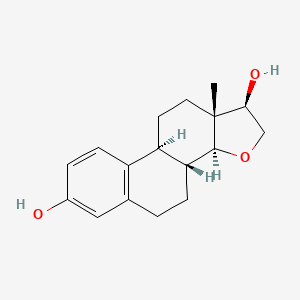![molecular formula C14H28N6 B14668427 2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) CAS No. 40510-19-8](/img/structure/B14668427.png)
2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) is a complex organic compound characterized by its unique structure comprising imidazole rings linked by a butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) typically involves the reaction of 1,4-dibromobutane with imidazole derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazoles with different oxidation states.
Reduction: Reduction reactions can convert the imidazole rings to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolines. Substitution reactions can result in a variety of substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) involves its interaction with specific molecular targets and pathways. The imidazole rings can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Butane-1,4-diyl)bis(4,5-dihydro-1H-imidazol-1-ethanol): Similar structure but with hydroxyl groups instead of amine groups.
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: Contains oxirane rings instead of imidazole rings.
Butane-1,4-diylbis(bromoacetamide): Contains bromoacetamide groups instead of imidazole rings
Uniqueness
The uniqueness of 2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) lies in its specific arrangement of imidazole rings and butane chain, which imparts distinct chemical and biological properties. This compound’s ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable subject of study in various scientific fields .
Eigenschaften
CAS-Nummer |
40510-19-8 |
|---|---|
Molekularformel |
C14H28N6 |
Molekulargewicht |
280.41 g/mol |
IUPAC-Name |
2-[2-[4-[1-(2-aminoethyl)-4,5-dihydroimidazol-2-yl]butyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C14H28N6/c15-5-9-19-11-7-17-13(19)3-1-2-4-14-18-8-12-20(14)10-6-16/h1-12,15-16H2 |
InChI-Schlüssel |
LEAYWMWBBIGOOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=N1)CCCCC2=NCCN2CCN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



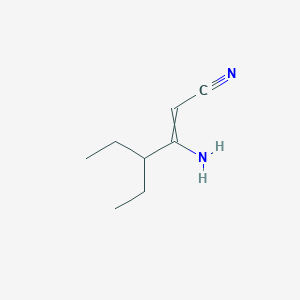

![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
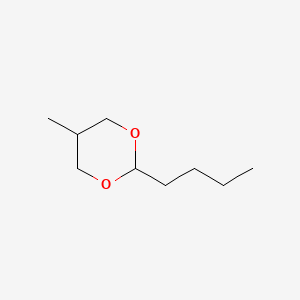

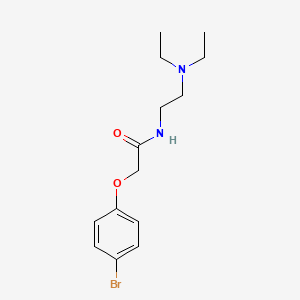
![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
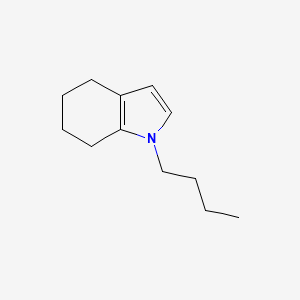
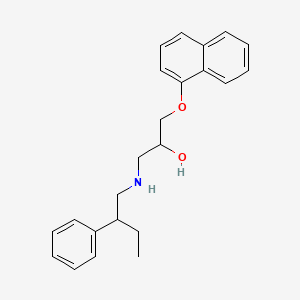
![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
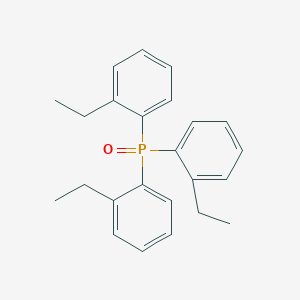
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
